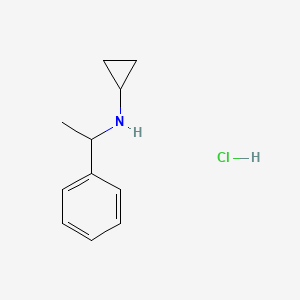![molecular formula C8H16N2O3S B2934002 N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide CAS No. 1147736-15-9](/img/structure/B2934002.png)
N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide” is a compound that contains a piperidine nucleus . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of piperidine-containing compounds has long been widespread . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities . The molecular structure of the compound was confirmed by single-crystal X-ray crystallographic studies .Chemical Reactions Analysis
The reaction proceeds via N-B bond formation and the 1,2-metalate shift within the boron-intermediate . Precursors can be easily obtained through the Mitsunobu reaction .Applications De Recherche Scientifique
Catalytic Applications
A study by Niknam et al. (2006) demonstrated the use of methanesulfonic acid combined with sodium nitrite in the presence of wet SiO2 as an effective oxidizing agent for converting 1,4-dihydropyridines to their corresponding pyridine derivatives. This process exhibits excellent yields under mild, heterogeneous conditions (Niknam, Razavian, Zolfigol, & Mohammahpoor-Baltork, 2006).
Molecular and Supramolecular Structures
Jacobs, Chan, and O'Connor (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide. This research provided detailed insights into their ligand properties for metal coordination (Jacobs, Chan, & O'Connor, 2013).
Transfer Hydrogenation Catalysis
Ruff, Kirby, Chan, and O'Connor (2016) synthesized derivatives and complexes for use in base-free transfer hydrogenation of ketones. This process highlights the role of methanesulfonamide derivatives in catalysis under air, without the need for dried, degassed substrates or basic additives (Ruff, Kirby, Chan, & O'Connor, 2016).
Vibrational Analysis and Structure
Tuttolomondo et al. (2005) explored the theoretical structure and vibrational analysis of ethyl methanesulfonate, providing insights into its electronic structure and the characteristics of the methanesulfonate anion as a leaving group. This study is crucial for understanding the molecular behavior of related compounds (Tuttolomondo, Navarro, Peña, Varetti, & Altabef, 2005).
Synthesis of Sulfonylated Piperidines
Furukawa, Hata, Shigeta, and Urabe (2019) presented a method for the rhodium-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate, leading to the concise preparation of sulfonylated unsaturated piperidines. This process highlights the synthetic utility of sulfonamide derivatives in producing complex molecular architectures (Furukawa, Hata, Shigeta, & Urabe, 2019).
Orientations Futures
Propriétés
IUPAC Name |
N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-14(12,13)9-7-8(11)10-5-3-2-4-6-10/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZVMWNOHOHQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(=O)N1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


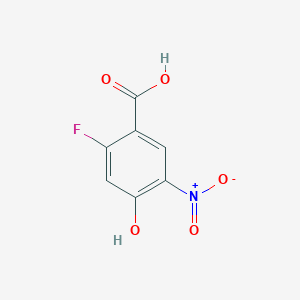
![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2933923.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2933926.png)
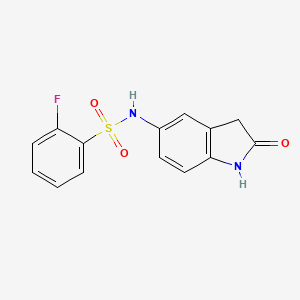
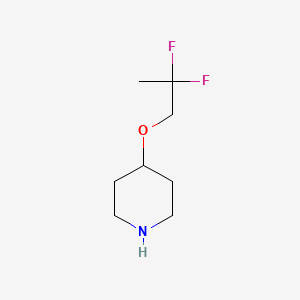
![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2933931.png)
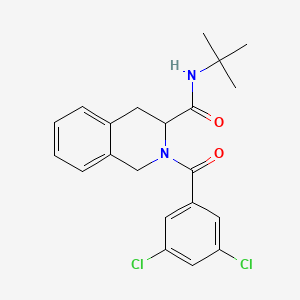

![6-methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2933937.png)
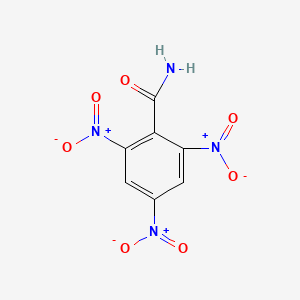
![[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2933940.png)
![2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2933941.png)
